

An In-depth Technical Guide to the Physical Properties of alpha-Methylstyrene Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-Methylstyrene

Cat. No.: B167146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylstyrene (AMS) is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a colorless liquid with a characteristic sharp, aromatic odor. As a monomer, it is a crucial precursor in the synthesis of various polymers and resins, finding applications in the manufacturing of plastics, adhesives, and coatings.[1] For professionals in research, particularly in materials science and drug development, a thorough understanding of its physical properties is paramount for safe handling, effective experimental design, and successful application. This guide provides a comprehensive overview of the core physical properties of **alpha-methylstyrene** monomer, including detailed data, methodologies for their determination, and a visualization of its physical state transitions.

Core Physical Properties

The physical characteristics of **alpha-methylstyrene** are well-documented and are essential for its practical application and safety management. These properties are summarized in the tables below.

General Properties

Property	Value	Source(s)
Chemical Formula	<chem>C9H10</chem>	[2]
Molecular Weight	118.18 g/mol	[3] [4] [5]
Appearance	Colorless to pale yellow liquid	[6] [7]
Odor	Characteristic aromatic odor	[3] [6] [8]

Thermal and Density Properties

Property	Value	Source(s)
Boiling Point	165 - 169 °C	[1] [5] [6]
Melting Point	-23 to -24 °C	[1] [5] [6]
Density	0.906 - 0.91 g/cm³ at 20 °C	[3] [6]
Vapor Density	4.1 (vs air)	[1] [2] [4]
Vapor Pressure	1.33 kPa at 43.2 °C; 2.1 mmHg at 20 °C	[1] [4] [6] [8]
Flash Point	48 °C	[6] [9]

Optical and Solubility Properties

Property	Value	Source(s)
Refractive Index	1.536 - 1.54 at 20 °C	[6] [9] [10]
Solubility in Water	Insoluble (0.12 g/L at 20 °C)	[6] [9] [10] [11]
Solubility in Organic Solvents	Miscible with most organic solvents such as ethanol, ether, acetone, benzene, and chloroform.	[6] [9] [10] [11]

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like **alpha-methylstyrene** is governed by standardized experimental protocols. For researchers and scientists, referencing these standards is crucial for ensuring the accuracy and reproducibility of data. The following are the standard methodologies for determining the key physical properties of aromatic hydrocarbons.

Boiling Point Determination

The boiling point of **alpha-methylstyrene** is determined using methods that precisely measure the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

- ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography: This method covers the determination of the boiling range distribution of petroleum products. It is applicable to fractions with a final boiling point of 538°C or lower. The principle involves injecting a sample into a gas chromatograph, which separates hydrocarbons in boiling point order. The column temperature is raised at a reproducible rate, and the area under the chromatogram is recorded as a function of time. The boiling point is determined by calibrating the retention times with the boiling points of known hydrocarbons.
- ASTM D7169 - Standard Test Method for Boiling Point Distribution of Samples with Residues by High Temperature Gas Chromatography: This method is an extension for samples that do not completely elute from the chromatographic system, such as crude oils and residues, determining the boiling point distribution up to 720°C.

Density Measurement

The density of a liquid is its mass per unit volume and is a fundamental physical property.

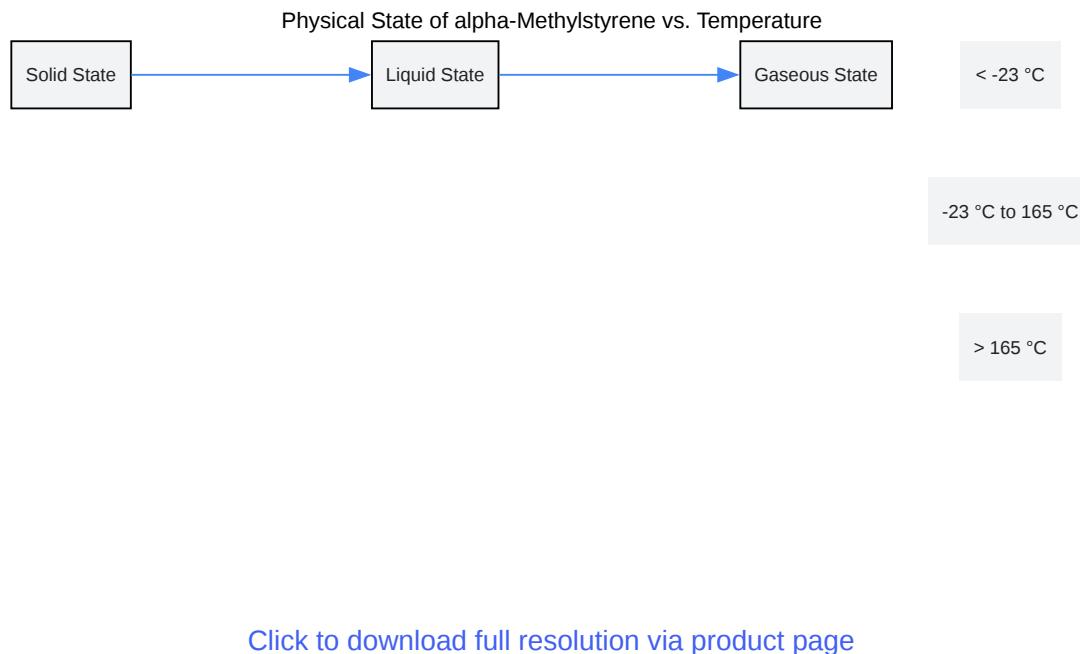
- ASTM D3505 - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals: This method describes a simplified procedure for measuring the density of pure liquid chemicals with known temperature expansion functions. It is suitable for liquids with low vapor pressures and viscosities.
- ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This widely used method involves introducing a small

amount of the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is used to determine its density. This method is fast, requires a small sample volume, and provides high precision.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

- ASTM D6591 - Standard Test Method for Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection: While this method is primarily for determining the types of aromatic hydrocarbons, it relies on a refractive index detector. The principle of refractive index measurement involves passing a beam of light through the sample and measuring the angle of refraction. This is typically done using an Abbe refractometer.


Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical safety parameter.

- ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This is one of the most common methods for determining the flash point of petroleum products. The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Physical State Transitions of alpha-Methylstyrene

The physical state of **alpha-methylstyrene** is dependent on temperature. The following diagram illustrates the relationship between temperature and its physical state under standard atmospheric pressure.

[Click to download full resolution via product page](#)

Caption: State transitions of **alpha-Methylstyrene** with temperature.

Conclusion

The physical properties of **alpha-methylstyrene** monomer are critical for its safe and effective use in research and industrial applications. This guide provides a consolidated source of this information, emphasizing standardized methodologies for property determination. For professionals in drug development and materials science, these parameters inform everything from reaction conditions and purification strategies to the safety protocols necessary for handling this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals
ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 2. alameda.edu [alameda.edu]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. α-メチルスチレンモノマー analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.astm.org [store.astm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. lcms.cz [lcms.cz]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of alpha-Methylstyrene Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167146#physical-properties-of-alpha-methylstyrene-monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com